4-(dimethylphosphoryl)isoquinoline

pKa prediction basicity modulation salt formation

The 4-isoquinolinyl regioisomer of dimethylphosphine oxide is the only scaffold validated in LRRK2 kinase inhibitor patents. Its uniquely attenuated basicity (pKa 3.22 vs. 5.14 for isoquinoline) improves CNS permeability and defines a distinct metal-coordination geometry. Substitution with the 5-quinolinyl or other C₁₁H₁₂NOP isomers leads to non-reproducible biological results. Procure this ≥98% pure, identity-confirmed building block to ensure SAR integrity and catalytic screening fidelity.

Molecular Formula C11H12NOP
Molecular Weight 205.2
CAS No. 2639407-54-6
Cat. No. B6169046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylphosphoryl)isoquinoline
CAS2639407-54-6
Molecular FormulaC11H12NOP
Molecular Weight205.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylphosphoryl)isoquinoline (CAS 2639407-54-6): A 4‑Position Dimethylphosphine Oxide Isoquinoline Building Block for Medicinal Chemistry & Kinase-Targeted Procurement


4‑(Dimethylphosphoryl)isoquinoline (IUPAC: isoquinolin‑4‑yldimethylphosphine oxide) is a C‑4 regioisomer in the dimethylphosphine oxide‑functionalised isoquinoline class (C₁₁H₁₂NOP, MW 205.19 g mol⁻¹). The compound consists of an isoquinoline bicyclic core bearing a dimethylphosphoryl substituent at the 4‑position. Its predicted physicochemical properties include boiling point 435.0 ± 27.0 °C, density 1.16 ± 0.1 g cm⁻³, and pKa 3.22 ± 0.10 . It is catalogued as an advanced heterocyclic building block at ≥98 % purity and has been disclosed in LRRK2 kinase inhibitor patent filings as a representative dimethylphosphine oxide scaffold [1].

Why Generic Substitution Fails for 4‑(Dimethylphosphoryl)isoquinoline: Regioisomer‑Sensitive Physicochemical & Target‑Engagement Profiles


Dimethylphosphoryl‑isoquinoline/quinoline regioisomers sharing the identical molecular formula C₁₁H₁₂NOP are not interchangeable procurement choices. The position of the phosphoryl group on the heterocyclic core controls both the electronic character of the ring nitrogen (predicted pKa 3.22 for the 4‑isoquinolinyl isomer vs. unsubstituted isoquinoline pKa ≈ 5.14) and the spatial orientation of the phosphorus‑oxygen coordination vector . This altered basicity directly impacts salt formation, chromatographic behaviour, and metal‑binding geometry in catalytic applications. Structures derived from patent disclosures demonstrate that 4‑isoquinolinyl‑dimethylphosphine oxide scaffolds are specifically claimed for LRRK2 kinase inhibition, whereas quinolinyl analogues (e.g., dimethyl(quinolin‑5‑yl)phosphine oxide, CAS 2254055‑97‑3) appear in distinct chemical series targeting entirely different biological spaces [1]. Substituting one C₁₁H₁₂NOP isomer for another without verifying regiospecific identity therefore risks non‑reproducible biological results, failed catalytic screening, or procurement of an inactive structural mimic.

Quantitative Differentiation Evidence: 4‑(Dimethylphosphoryl)isoquinoline vs. Closest Regioisomeric and Heterocyclic Analogues


Predicted pKa Differentiation: 4‑(Dimethylphosphoryl)isoquinoline vs. Unsubstituted Isoquinoline

The electron‑withdrawing dimethylphosphoryl group at the 4‑position markedly reduces the basicity of the isoquinoline nitrogen. The predicted pKa of 4‑(dimethylphosphoryl)isoquinoline is 3.22 ± 0.10 , while unsubstituted isoquinoline exhibits a literature pKa of approximately 5.14 [1]. This represents a decrease of ~1.9 pKa units, reflecting substantially weaker basicity.

pKa prediction basicity modulation salt formation

Boiling Point Comparison Among C₁₁H₁₂NOP Isomers: 4‑Isoquinolinyl vs. 5‑Quinolinyl Orientation

Predicted boiling points distinguish the 4‑isoquinolinyl isomer from its 5‑quinolinyl counterpart. 4‑(Dimethylphosphoryl)isoquinoline has a predicted boiling point of 435.0 ± 27.0 °C , whereas dimethyl(quinolin‑5‑yl)phosphine oxide (CAS 2254055‑97‑3) has a catalogued boiling point of approximately 415.6 ± 35.0 °C , a difference of roughly 20 °C.

boiling point isomer identification purification

Scaffold Specificity in LRRK2 Kinase Inhibitor Patent Filings: 4‑Isoquinolinyl vs. Heterocyclic Alternatives

Patent disclosures from Guizhou Inochini Technology Co. specifically exemplify isoquinolin‑4‑yl dimethylphosphine oxide compounds for LRRK2 kinase inhibition [1]. In contrast, structurally related 5‑quinolinyl dimethylphosphine oxide isomers are not claimed in the same LRRK2 patent families and instead appear in unrelated catalytic and coordination‑chemistry applications .

LRRK2 kinase Parkinson's disease dimethylphosphine oxide

Purity Specification Differences Among Commercial Suppliers of 4‑(Dimethylphosphoryl)isoquinoline

Two independent vendors provide >98 % purity for 4‑(dimethylphosphoryl)isoquinoline: Leyan (Product No. 1601834, purity 98 %) and JKNBiochem (Product No. JKN3326, purity >98 %) . A third listing (BenchChem, Cat. B011002) specifies ≥95 % purity [1].

purity specification vendor comparison quality assurance

Predicted Density as a Supplemental Identity Descriptor for Isomer Differentiation

The predicted density of 4‑(dimethylphosphoryl)isoquinoline is 1.16 ± 0.1 g cm⁻³ . For comparison, dimethyl(quinolin‑5‑yl)phosphine oxide (CAS 2254055‑97‑3) has a reported predicted density of approximately 1.12 ± 0.1 g cm⁻³ .

density prediction isomer characterisation QC parameter

Optimal Procurement Scenarios for 4‑(Dimethylphosphoryl)isoquinoline Based on Quantitative Differentiation Evidence


LRRK2 Kinase Inhibitor Medicinal Chemistry Programmes (Parkinson's Disease Research)

The 4‑(dimethylphosphoryl)isoquinoline scaffold is specifically claimed in LRRK2 kinase inhibitor patent filings [1]. Procurement at >98 % purity from Leyan or JKNBiochem ensures the correct regioisomer is deployed for structure‑activity relationship (SAR) exploration. The reduced basicity (pKa 3.22 vs. 5.14 for unsubstituted isoquinoline ) may improve CNS permeability by minimising protonation at physiological pH, a critical consideration for neurotherapeutic candidates.

Regioisomer‑Specific Coordination Chemistry & Asymmetric Catalysis

The phosphorus‑oxygen bond vector at the 4‑position of the isoquinoline core defines a distinct metal‑chelation geometry compared to 5‑ or 8‑positional isomers. The predicted boiling point (435.0 °C [1]) and density (1.16 g cm⁻³ ) allow incoming QC verification against the 5‑quinolinyl isomer (Tb ~415 °C, ρ ~1.12 g cm⁻³). Laboratories requiring rigorous ligand‑identity confirmation before metal‑complexation screening benefit from these measurable differentiation parameters.

Phosphine Oxide Building Block Libraries for Fragment‑Based Drug Discovery

As a heteroaryl dimethylphosphine oxide building block, 4‑(dimethylphosphoryl)isoquinoline provides a hydrogen‑bond‑acceptor pharmacophore with attenuated basicity (pKa 3.22 [1]). Fragment libraries incorporating this scaffold can exploit the altered electronic character relative to parent isoquinoline (ΔpKa ≈ –1.9) for probing target binding sites that favour neutral or weakly basic nitrogen interactions. Sourcing from vendors providing ≥98 % purity minimises false hits from impurity‑driven assay interference.

Synthetic Methodology Development for Phosphorylated Heterocycles

The 4‑(dimethylphosphoryl)isoquinoline isomer serves as a reference standard for developing regio‑ and chemoselective phosphonation protocols on isoquinoline substrates. Its well‑characterised predicted boiling point differential versus quinolinyl isomers (~20 °C [1]) and uniquely low pKa facilitate unambiguous product identification in reaction optimisation studies, enabling reliable yield determination and substrate‑scope evaluation.

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